molecular formula C4H3BrOS B15070874 5-Bromothiophen-3-ol

5-Bromothiophen-3-ol

Cat. No.: B15070874
M. Wt: 179.04 g/mol
InChI Key: PTPKYQHVUAFARI-UHFFFAOYSA-N
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Description

5-Bromothiophen-3-ol is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom The bromine atom is attached to the fifth position, and a hydroxyl group is attached to the third position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiophen-3-ol typically involves bromination of thiophen-3-ol. One common method is the direct bromination using bromine in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow reactions or the use of brominating agents that offer higher selectivity and yield. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiophen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromothiophen-3-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

    Thiophen-3-ol: Lacks the bromine atom, resulting in different reactivity and applications.

    5-Chlorothiophen-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

    5-Iodothiophen-3-ol:

Uniqueness: 5-Bromothiophen-3-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

Molecular Formula

C4H3BrOS

Molecular Weight

179.04 g/mol

IUPAC Name

5-bromothiophen-3-ol

InChI

InChI=1S/C4H3BrOS/c5-4-1-3(6)2-7-4/h1-2,6H

InChI Key

PTPKYQHVUAFARI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1O)Br

Origin of Product

United States

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